N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Overview
Description
N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both benzimidazole and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the tetrazole group. The cyclohexyl moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-1-ylmethyl)aniline
- N,N-diethyl-4-(5-nitro-1H-benzimidazol-1-yl)aniline
- N,N-dimethyl-4-(5-nitro-1H-benzimidazol-1-yl)aniline
Uniqueness
N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of benzimidazole and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c25-15(21-16-19-13-6-2-3-7-14(13)20-16)10-17(8-4-1-5-9-17)11-24-12-18-22-23-24/h2-3,6-7,12H,1,4-5,8-11H2,(H2,19,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHZSIGCFJMXOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NC3=CC=CC=C3N2)CN4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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